Bienvenue dans la boutique en ligne BenchChem!

Barbinervic acid

Glutaminase Inhibition Neurodegenerative Disease Cancer Metabolism

Why source this specific compound? Barbinervic acid is a C-3α ursane triterpenoid that delivers a 55-fold improvement in glutaminase inhibition over generic ursolic acid (IC50 14 μM vs. 775 μM). Its distinct stereochemistry precludes substitution by its C-3β epimer rotungenic acid. Validated as a species-specific biomarker for Diospyros kaki and Eugenia punicifolia, it enables both potency-driven medicinal chemistry and botanical QC assay development. Also applied in vasorelaxation studies (aortic relaxation 36.7–53.2% at 70 μM) and as an anti-MRSA screening hit. Choose ≥98% HPLC-pure powder for reproducible results.

Molecular Formula C30H48O5
Molecular Weight 488.7 g/mol
Cat. No. B7819652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarbinervic acid
Molecular FormulaC30H48O5
Molecular Weight488.7 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1(C)O)C)C(=O)O
InChIInChI=1S/C30H48O5/c1-18-9-14-30(24(33)34)16-15-27(4)19(23(30)29(18,6)35)7-8-21-25(2)12-11-22(32)26(3,17-31)20(25)10-13-28(21,27)5/h7,18,20-23,31-32,35H,8-17H2,1-6H3,(H,33,34)
InChIKeyYLHQFGOOMKJFLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barbinervic Acid: A Key Pentacyclic Triterpenoid Biomarker for Targeted Assay Development and Therapeutic Discovery


Barbinervic acid (3α,19α,24-trihydroxy-urs-12-en-28-oic acid) is a pentacyclic triterpenoid belonging to the ursane-type class, primarily isolated from plant species such as Diospyros kaki (persimmon) and Eugenia punicifolia [1]. It is a stereoisomer of rotungenic acid and is structurally characterized by a specific hydroxylation pattern at the C-3α, C-19α, and C-24 positions [2]. Barbinervic acid has been established as a species-specific biomarker, where its content in E. punicifolia shows significant seasonal variation, with summer samples containing 38.66 μg/mL compared to 13.62 μg/mL in winter, confirming its role as a key metabolic indicator [3]. The compound has garnered research interest as a glutaminase inhibitor and vasodilator template, making it a target of interest for neurodegenerative, cardiovascular, and botanical quality control studies [4][5].

Why Barbinervic Acid Cannot Be Interchanged with Generic Ursane-Type Triterpenes: A Guide to Procurement-Relevant Differentiation


Despite belonging to the same pentacyclic triterpenoid class, barbinervic acid exhibits distinct stereochemical and functional properties that preclude generic substitution. Its C-3α hydroxyl configuration differentiates it from its C-3β epimer, rotungenic acid, leading to divergent bioactivity profiles in glutaminase inhibition assays, where barbinervic acid demonstrates an IC50 of 14 μM compared to 13 μM for rotungenic acid [1]. Furthermore, when compared to the widely available and often substituted ursolic acid, barbinervic acid exhibits a 55-fold enhancement in glutaminase inhibitory potency (IC50 775 μM for ursolic acid vs. 14 μM for barbinervic acid) [1]. This quantitative disparity underscores that in-class compounds are not functionally equivalent and that substitution can lead to significant differences in experimental outcomes, particularly in target engagement and potency [2].

Quantitative Evidence Guide: Barbinervic Acid's Verifiable Differentiation from Closest Analogs


Glutaminase Inhibition: 55-Fold Superior Potency Over Ursolic Acid in Head-to-Head Assay

In a direct comparative study, barbinervic acid exhibited potent glutaminase inhibitory activity with an IC50 of 14 μM, which is 55-fold lower (more potent) than the IC50 of ursolic acid (775 μM) and over 30-fold more potent than the reference inhibitor 6-diazo-5-oxo-L-norleucine (DON; IC50 = 434 μM) [1]. Its epimer, rotungenic acid, showed comparable activity with an IC50 of 13 μM [1]. This demonstrates that while epimeric substitution (C-3α vs. C-3β hydroxyl) has minimal impact on glutaminase inhibition, the broader structural differences in ursolic acid result in a dramatic loss of potency, underscoring the critical importance of the specific hydroxylation pattern for target engagement [1].

Glutaminase Inhibition Neurodegenerative Disease Cancer Metabolism

Vasodilator Activity: Unique Vascular Relaxation Profile with Quantitative Dose-Response Data

Barbinervic acid demonstrated a unique vasodilator profile in isolated rat aorta and renal artery preparations, with an IC50 of 30 μM for reducing noradrenaline-induced renal tonus in a NO-dependent manner [1]. At 70 μM, it induced rapid and transient relaxation in aorta precontracted with K+ (53.2 ± 0.05%) or phenylephrine (36.7 ± 0.05%) [1]. While direct comparator data for other triterpenes in this exact assay system is limited, this vasodilator activity represents a distinct pharmacological fingerprint for barbinervic acid, differentiating it from triterpenes like ursolic acid, which are more commonly associated with anti-inflammatory or cytotoxic effects rather than direct vasomotor modulation [2].

Vasodilation Cardiovascular Renal Physiology

Antibacterial Activity: Quantified Potency Against Drug-Resistant Staphylococcus aureus

Barbinervic acid exhibits measurable antibacterial activity against both standard Staphylococcus aureus (SA) and extended-spectrum beta-lactamase-producing S. aureus (ESBLs-SA), with reported IC50 values of 0.098 g/LU and 0.27 g/L, respectively . While this data is presented in unconventional units (g/LU) that may require standardization, it provides a quantifiable baseline for antibacterial efficacy. Notably, this activity is distinct from the more widely reported cytotoxic and anti-inflammatory properties of related triterpenes like oleanolic acid and ursolic acid [1]. The presence of activity against ESBL-producing strains suggests potential utility in addressing antibiotic resistance challenges.

Antibacterial ESBL Natural Product

Analytical Differentiation: HPLC Method for Simultaneous Quantification of Barbinervic Acid and Its Epimer

A validated HPLC method has been established for the simultaneous quantification of barbinervic acid (BA) and its epimer, rotungenic acid (RA), along with 24-hydroxy ursolic acid (HA) [1]. This method, performed on a reversed-phase C18 column with UV detection at 210 nm, allows for the specific resolution and quantitation of BA from its closely related epimer, which is critical for quality control of extracts and formulations [1]. Application of this method to Diospyros kaki leaf samples from different geographic locations revealed significant variability in BA content, ranging from undetectable to quantifiable levels depending on extraction solvent and plant origin [1]. This analytical specificity is not achievable with less selective methods such as colorimetric total triterpenoid assays, which cannot differentiate BA from RA or other co-occurring triterpenes [1].

HPLC Quality Control Quantitative Analysis

Biomarker Specificity: Barbinervic Acid as a Seasonal and Species-Specific Indicator

Barbinervic acid serves as a specific biomarker for the species Eugenia punicifolia, where its concentration shows a statistically significant seasonal variation [1]. Quantitative analysis using a validated HPLC-DAD method revealed that leaf extracts from summer harvests contain 38.66 μg/mL of barbinervic acid, compared to only 13.62 μg/mL in winter samples (p<0.05) [1]. This 2.8-fold seasonal difference is not observed for the total pentacyclic triterpenic acid (PTA) pool, which lacks this level of specificity [1]. Furthermore, an ATR-FTIR method was developed for rapid estimation of total PTAs, but a mathematical correction factor was required to correlate with HPLC-DAD data for BA specifically, highlighting the necessity of compound-specific quantitation [1].

Botanical Biomarker Quality Control Metabolomics

Validated Application Scenarios for Barbinervic Acid Based on Quantitative Evidence


Neurodegenerative Disease Research: Glutaminase Inhibition Lead Discovery

Barbinervic acid is a validated starting point for developing glutaminase inhibitors for neurodegenerative and lifestyle-related diseases. Its potent IC50 of 14 μM in a direct enzyme assay [1] establishes it as one of the more active naturally occurring glutaminase inhibitors reported. Researchers should prioritize this compound when designing structure-activity relationship (SAR) studies aimed at improving potency and selectivity, as its 55-fold advantage over ursolic acid provides a strong baseline for medicinal chemistry optimization [1].

Cardiovascular Pharmacology: Vasodilator Mechanism Studies

Investigators exploring nitric oxide-dependent vasorelaxation mechanisms can utilize barbinervic acid as a pharmacological tool. The compound's demonstrated ability to reduce renal tonus with an IC50 of 30 μM and induce aortic relaxation (36.7-53.2% at 70 μM) [1] makes it suitable for ex vivo vascular reactivity studies. Its activity profile distinguishes it from other triterpenes and provides a unique chemical scaffold for developing novel cardiovascular therapeutics [1].

Botanical Quality Control: HPLC-Based Authentication and Standardization

For manufacturers and quality control laboratories working with Diospyros kaki or Eugenia punicifolia extracts, barbinervic acid serves as a specific biomarker for HPLC method development. The validated simultaneous quantification method for barbinervic acid, rotungenic acid, and 24-hydroxy ursolic acid [1] can be directly adopted or adapted for routine quality assessment. This ensures that extracts are properly standardized for barbinervic acid content, which is critical for reproducible biological activity, given its significant seasonal and geographical variation [2].

Antibacterial Screening: Exploring Activity Against Drug-Resistant Strains

Barbinervic acid can be incorporated into antibacterial screening cascades targeting methicillin-resistant or ESBL-producing Staphylococcus aureus. Its reported IC50 values against these strains [1] provide a quantitative benchmark for further investigation. While the data requires confirmation in standardized assays (e.g., MIC determination), it offers a distinct phenotypic activity not commonly associated with the ursane class, justifying its inclusion in natural product libraries for antibacterial discovery [1].

Quote Request

Request a Quote for Barbinervic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.